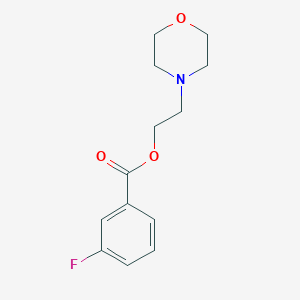
1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, also known as BDPC, is a synthetic compound that belongs to the family of piperazine derivatives. BDPC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
科学的研究の応用
1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine has been shown to have antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of various psychiatric disorders. In neuroscience, 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine has been used to study the role of dopamine receptors in the brain and their involvement in addiction and reward mechanisms. In pharmacology, 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine has been shown to have a high affinity for sigma-1 receptors, which are involved in a variety of physiological processes, including pain perception and cell survival.
作用機序
The exact mechanism of action of 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor antagonist, particularly at the D2 receptor subtype. 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine also has a high affinity for sigma-1 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine has been shown to decrease locomotor activity, increase catalepsy, and reduce conditioned avoidance response. 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine has also been shown to have anxiolytic and antipsychotic effects, making it a potential candidate for the treatment of various psychiatric disorders.
実験室実験の利点と制限
One advantage of using 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine in lab experiments is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the physiological processes that involve these receptors. However, one limitation of using 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine. One area of research could focus on the development of 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine derivatives with improved pharmacological properties. Another area of research could focus on the role of 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine in addiction and reward mechanisms in the brain. Additionally, 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine could be studied for its potential applications in the treatment of various psychiatric disorders, such as anxiety and schizophrenia. Finally, the potential toxicity and side effects of 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine could be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, or 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine has been shown to have antipsychotic and anxiolytic effects, and it has a high affinity for sigma-1 receptors. However, its potential toxicity and side effects may limit its use in certain experiments. Future research could focus on the development of 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine derivatives with improved pharmacological properties, the role of 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine in addiction and reward mechanisms in the brain, and its potential applications in the treatment of various psychiatric disorders.
合成法
1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine can be synthesized using a multi-step process involving the reaction of 1-benzhydrylpiperazine with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid chloride in the presence of a base. The resulting compound is then treated with acetic anhydride to form 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine. The purity of 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine can be improved using recrystallization techniques.
特性
製品名 |
1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine |
|---|---|
分子式 |
C26H26N2O3 |
分子量 |
414.5 g/mol |
IUPAC名 |
(4-benzhydrylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
InChI |
InChI=1S/C26H26N2O3/c29-26(24-19-30-22-13-7-8-14-23(22)31-24)28-17-15-27(16-18-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24-25H,15-19H2 |
InChIキー |
WTTCZNIWPGURJA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4 |
正規SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)
![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)



![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)




![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)